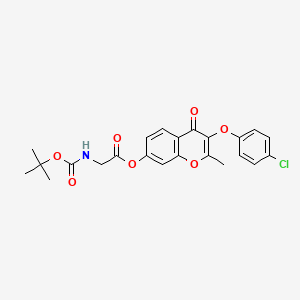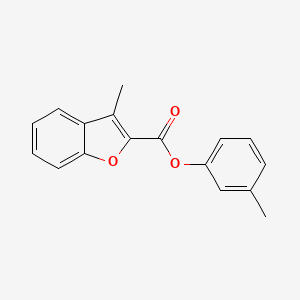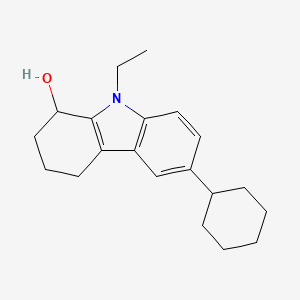![molecular formula C24H22Cl2N2O3 B4892015 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to inhibit the activity of several enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to inhibit the activity of a protein called topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it is relatively insoluble in water, which may limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide in order to maximize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. One area of interest is the development of more effective formulations of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide and to identify potential drug targets that can be exploited for the development of novel anticancer agents.
Métodos De Síntesis
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-butoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to produce N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. This method has been optimized to provide high yields of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide with excellent purity.
Aplicaciones Científicas De Investigación
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-10-7-16(8-11-20)23(29)27-18-5-4-6-19(15-18)28-24(30)21-12-9-17(25)14-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBQYRNZNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)